

QO-58: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: QO 58

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An In-depth Overview of the Chemical Structure, Properties, and Experimental Protocols of a Novel Kv7 Channel Opener.

Introduction

QO-58 is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that has emerged as a potent modulator of Kv7 (KCNQ) voltage-gated potassium channels.^[1] These channels are critical regulators of neuronal excitability, and their dysfunction is implicated in a variety of neurological disorders, including epilepsy and neuropathic pain. QO-58 distinguishes itself from other Kv7 channel openers through its unique mechanism of action and subtype selectivity, making it a valuable tool for research and a promising scaffold for the development of new therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols related to QO-58.

Chemical Structure and Physicochemical Properties

QO-58 is chemically identified as 5-(2,6-Dichloro-5-fluoro-3-pyridinyl)-3-phenyl-2-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one.^{[2][3]} Its chemical structure is presented below.

Table 1: Chemical Identifiers and Physicochemical Properties of QO-58

Property	Value	Reference
IUPAC Name	5-(2,6-dichloro-5-fluoro-3-pyridinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one	[2]
CAS Number	1259536-62-3	[1][2][3]
Molecular Formula	C ₁₈ H ₈ Cl ₂ F ₄ N ₄ O	[2][3]
Molecular Weight	443.18 g/mol	[2][3]
SMILES	<chem>O=C1C=C(C4=CC(F)=C(Cl)N=C4Cl)NC2=C(C3=CC=CC=C3)C(C(F)(F)F)=NN12</chem>	[2]
InChI Key	ZOLHKPWSDFSDKA-UHFFFAOYSA-N	[2]
Purity	≥98% (HPLC)	[2][3]
Solubility	Soluble to 50 mM in DMSO	[2][3]
Storage	Store at +4°C	[2][3]
Appearance	Solid	[1]

Pharmacological Properties

QO-58 is a potent opener of Kv7 potassium channels, leading to an increase in potassium efflux and subsequent hyperpolarization of the cell membrane. This action effectively reduces neuronal excitability.

Mechanism of Action

QO-58 enhances the activity of Kv7 channels through a multifaceted mechanism that is distinct from other known Kv7 openers like retigabine.[1] Its primary effects include:

- **Increased Current Amplitudes:** QO-58 significantly increases the magnitude of the current flowing through Kv7.2/Kv7.3 channels.[1]

- **Negative Shift in Voltage-Dependent Activation:** It shifts the voltage-dependent activation curve of the channels to more negative potentials, meaning the channels open at lower levels of depolarization.[\[1\]](#)
- **Slowing of Deactivation Kinetics:** The compound slows down the rate at which the channels close, prolonging their open state.[\[1\]](#)

Studies have indicated that a specific amino acid sequence, Val224Val225Tyr226, within the Kv7.2 channel is crucial for its activation by QO-58.[\[1\]](#)

Subtype Selectivity

QO-58 exhibits selectivity for different Kv7 channel subtypes. It is most potent on Kv7.2 and Kv7.4 channels.

Table 2: Potency (EC50) of QO-58 on different Kv7 Channel Subtypes

Channel Subtype	EC50 (μM)	Reference
Kv7.1	7.0	[2]
Kv7.2	1.0	[2]
Kv7.3/Kv7.5	5.2	[2]
Kv7.4	0.6	[2]
Kv7.2/Kv7.3	2.3 ± 0.8	[1]

In Vivo Efficacy

In a rat model of neuropathic pain (chronic constriction injury of the sciatic nerve), QO-58 has been shown to increase the pain threshold, demonstrating its potential as an analgesic agent.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of QO-58.

Perforated Whole-Cell Patch-Clamp Recording

This technique is used to record Kv7 currents from mammalian cell lines (e.g., CHO or HEK293) expressing specific Kv7 channel subtypes.

Methodology:

- **Cell Culture:** Mammalian cells stably expressing the desired Kv7 channel subunits are cultured under standard conditions.
- **Pipette Solution:** The patch pipette is filled with a solution typically containing (in mM): 70 CsCl, 80 cesium methanesulfonate, and 10 HEPES, with the pH adjusted to 7.3. For perforated patches, amphotericin B (200-240 µg/mL) is included in the pipette solution.
- **External Solution:** The standard external solution contains (in mM): 150 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
- **Recording:**
 - A gigaohm seal is formed between the micropipette and the cell membrane.
 - The membrane potential is held at a holding potential (e.g., -80 mV).
 - Currents are elicited by applying depolarizing voltage steps.
 - QO-58 is applied to the bath via a perfusion system to observe its effects on the channel currents.
- **Data Analysis:** The recorded currents are analyzed to determine changes in current amplitude, voltage-dependent activation, and deactivation kinetics. The concentration-response curve for QO-58 is generated by applying different concentrations of the compound and measuring the corresponding current increase.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This in vivo model is used to assess the analgesic effects of QO-58.

Methodology:

- **Animal Preparation:** Adult male Sprague-Dawley rats are used. The animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).
- **Surgical Procedure:**
 - The common sciatic nerve of one hind paw is exposed through a small incision.
 - Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until a slight constriction of the nerve is observed.
 - The muscle and skin are then closed in layers.
- **Drug Administration:** QO-58, dissolved in a suitable vehicle, is administered to the animals (e.g., intraperitoneally or orally) at various doses.
- **Behavioral Testing (Nociception):**
 - Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of increasing stiffness is measured.
 - Thermal hyperalgesia can be assessed using a plantar test apparatus that applies a radiant heat source to the paw. The latency to paw withdrawal is measured.
- **Data Analysis:** The paw withdrawal thresholds or latencies in the QO-58-treated group are compared to those of a vehicle-treated control group to determine the analgesic effect of the compound.

Visualizations

Signaling Pathway



Experimental Workflow



Caption: Workflow for in vitro and in vivo characterization of QO-58.

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References

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- To cite this document: BenchChem. [QO-58: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623911#qo-58-chemical-structure-and-properties]

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